Acacic Acid

Beschreibung

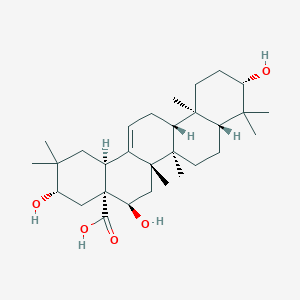

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1962-14-7 |

|---|---|

Molekularformel |

C30H48O5 |

Molekulargewicht |

488.7 g/mol |

IUPAC-Name |

(3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-28(20,6)29(17,7)15-23(33)30(18,24(34)35)16-22(25)32/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,22-,23+,27-,28+,29+,30+/m0/s1 |

InChI-Schlüssel |

CFKXWTNHIJAFNL-OOURDANISA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O)C)C)(C)C)O |

Kanonische SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acacic Acid: Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacic acid, a pentacyclic triterpenoid, and its glycosidic derivatives, known as this compound-type saponins (AATS), are a significant class of secondary metabolites predominantly found within the Leguminosae-Mimosoideae subfamily. These compounds have garnered considerable interest in the scientific community due to their diverse biological activities, including potent cytotoxic and apoptotic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its role in cell signaling pathways, particularly in the induction of apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound and its saponin derivatives are characteristic chemotaxonomic markers for the Mimosoideae subfamily of the Leguminosae family. Their distribution is primarily concentrated in several genera, most notably Acacia and Albizia. Other genera within this subfamily where this compound-type saponins have been identified include Archidendron and Pithecellobium. The presence of these compounds across these genera underscores their significance in the chemical taxonomy of this plant group.

Distribution within Plant Tissues

This compound and its glycosides are not uniformly distributed throughout the plant. The concentration and specific types of AATS can vary significantly between different plant parts, including the bark, leaves, pods, and roots. While comprehensive quantitative data across all relevant species is not exhaustively available in a single source, the existing literature indicates that the bark and roots are often rich sources of these compounds. For instance, the roots of Albizia coriaria have been shown to contain cytotoxic this compound glycosides.[1] Similarly, the pods of Acacia concinna are a known source of a variety of this compound saponins.[2]

Quantitative Distribution of this compound and its Saponins

The following table summarizes the available, albeit limited, quantitative data on the presence of this compound and related compounds in various plant sources. It is important to note that the yields can be influenced by the extraction method, the geographical origin of the plant material, and the time of harvest.

| Genus | Species | Plant Part | Compound Type | Concentration/Yield | Reference |

| Acacia | auriculiformis | Pericarp | Total Saponins | >39% of methanolic extract | [3] |

| Acacia | nilotica | Bark | Betulin (a related triterpenoid) | Not specified | [4] |

| Albizia | lebbeck | Bark, Leaves, Seeds | Saponins, Flavonoids, etc. | General phytochemical profile | [5][6] |

| Albizia | coriaria | Roots | This compound glycosides | Not specified | [1] |

| Acacia | concinna | Pods | This compound saponins | Not specified | [2] |

Experimental Protocols

The successful extraction, isolation, and quantification of this compound and its saponins are crucial for their further study and potential application. This section provides detailed methodologies for these processes.

Extraction of this compound and its Saponins

The choice of extraction method can significantly impact the yield and purity of the extracted compounds. Both traditional and modern techniques have been employed.

Maceration is a simple and widely used method for the extraction of thermolabile compounds.

-

Preparation of Plant Material: Air-dry the desired plant part (e.g., powdered bark, leaves) and grind it into a coarse powder.

-

Solvent Soaking: Place 100g of the powdered plant material in a large glass container. Add a suitable solvent, such as methanol or ethanol, in a 1:10 (w/v) ratio, ensuring the entire plant material is submerged.

-

Extraction: Seal the container and allow it to stand at room temperature for 3-7 days with occasional shaking or stirring.

-

Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

Soxhlet extraction is a continuous extraction method that is more efficient than maceration but may not be suitable for heat-sensitive compounds.

-

Preparation of Plant Material: Prepare the plant material as described for maceration.

-

Apparatus Setup: Place a known amount of the powdered plant material (e.g., 50g) into a thimble and place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., methanol, ethanol) to about two-thirds of its volume.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material. The solvent will extract the desired compounds and, once the Soxhlet chamber is full, will siphon back into the round-bottom flask. This process is repeated for several hours (typically 6-24 hours).

-

Concentration: After the extraction is complete, concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.

Isolation and Purification of this compound Saponins

The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. Chromatographic techniques are essential for the isolation and purification of this compound and its saponins.

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Liebermann-Burchard reagent for triterpenoids).

-

Pooling and Concentration: Combine the fractions that show similar TLC profiles and contain the compounds of interest. Concentrate these pooled fractions to obtain the purified compounds.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and its derivatives.

-

Standard Preparation: Prepare a series of standard solutions of a known concentration of pure this compound in a suitable solvent (e.g., methanol).

-

Sample Preparation: Accurately weigh a known amount of the plant extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system is often used. For example, a mixture of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). The gradient can be programmed, for instance, from 10% A to 90% A over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 205-210 nm).

-

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Biological Activity

This compound-type saponins, particularly avicins from Acacia victoriae, have been shown to induce apoptosis in cancer cells through mechanisms involving the mitochondria and key signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

A significant body of evidence points to the ability of AATS to trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the following key events:

-

Mitochondrial Perturbation: AATS can directly interact with and disrupt the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which then activates pro-caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: The activated executioner caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Studies have shown that some this compound saponins can inhibit this pathway, contributing to their pro-apoptotic effects. The inhibition of the PI3K/Akt pathway by AATS can lead to:

-

Decreased Pro-survival Signals: Inhibition of Akt reduces the phosphorylation and inactivation of pro-apoptotic proteins such as Bad, thereby promoting apoptosis.

-

Reduced Cell Proliferation: The PI3K/Akt pathway is also involved in cell cycle progression. Its inhibition can lead to cell cycle arrest.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-type saponin-induced apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Studying Apoptosis

The following diagram outlines a typical experimental workflow to investigate the apoptotic effects of this compound or its saponins on a cancer cell line.

Caption: Experimental workflow for apoptosis studies.

Conclusion and Future Directions

This compound and its saponin derivatives represent a promising class of natural products with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Their widespread distribution in the Leguminosae-Mimosoideae family, coupled with their potent cytotoxic and pro-apoptotic activities, makes them attractive candidates for further investigation.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Systematic studies to quantify the concentration of specific this compound saponins in a wider range of Acacia and Albizia species and their different plant parts are needed. This will help in identifying the most potent sources for these compounds.

-

In-depth Mechanistic Studies: While the involvement of the mitochondrial pathway and PI3K/Akt signaling has been established, further research is required to elucidate the precise molecular targets of different this compound saponins and to explore their effects on other signaling pathways.

-

In Vivo Efficacy and Safety: The majority of the current research has been conducted in vitro. In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds in animal models, which is a critical step towards their potential clinical application.

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of different this compound saponins and their biological activity will be invaluable for the rational design and synthesis of more potent and selective analogs.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for various diseases.

References

- 1. Cytotoxic this compound glycosides from the roots of Albizia coriaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Insight into the Phytochemical, Pharmacological Potential, and Traditional Medicinal Uses of Albizia lebbeck (L.) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Acacic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacic acid, a pentacyclic triterpenoid saponin aglycone, is a key constituent of various plant species, notably within the Acacia genus. Its diverse pharmacological properties have garnered significant interest in the scientific and drug development communities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in plants. The pathway follows the canonical route of triterpenoid saponin biosynthesis, commencing with the cyclization of 2,3-oxidosqualene to form an oleanane-type backbone, which is subsequently modified by a series of oxidation and glycosylation reactions. While the complete enzymatic cascade leading to this compound has not been fully elucidated in a single plant species, this guide synthesizes available data from related pathways and homologous enzymes to propose a putative biosynthetic route. Detailed experimental protocols for the characterization of the key enzyme families—oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases—are provided, alongside a summary of relevant quantitative data. This document aims to serve as a foundational resource for researchers seeking to further unravel the biosynthesis of this compound and harness its therapeutic potential through metabolic engineering and synthetic biology approaches.

Introduction to this compound

This compound is a pentacyclic triterpenoid belonging to the oleanane series. Its core structure is characterized by a 3β,16α,21β-trihydroxy-olean-12-en-28-oic acid skeleton. It primarily exists in plants as glycosides, where sugar moieties are attached to the hydroxyl and carboxyl groups, forming complex saponin structures. These saponins are abundant in various tissues of plants from the Fabaceae family, such as Acacia concinna and Albizia species.[1][2][3][4] The biological activities of this compound-derived saponins are diverse, including cytotoxic, anti-inflammatory, and anti-obesogenic properties, making them promising candidates for drug development.[5] A thorough understanding of the biosynthetic pathway is crucial for the sustainable production of these valuable compounds.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the ubiquitous isoprenoid pathway, specifically the cytosolic mevalonate (MVA) pathway, which produces the universal C30 precursor, 2,3-oxidosqualene. The subsequent steps can be categorized into three key stages: cyclization, oxidation, and glycosylation.

Formation of the Oleanane Skeleton

The first committed step in this compound biosynthesis is the cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane scaffold. This reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs).

-

Precursor: 2,3-Oxidosqualene

-

Enzyme: β-amyrin synthase (bAS), an oleanane-type oxidosqualene cyclase.

-

Product: β-amyrin

While a specific β-amyrin synthase has not yet been isolated and characterized from an this compound-producing Acacia species, functional characterization of OSCs from other triterpenoid-producing plants, such as Terminalia arjuna, has identified enzymes that produce β-amyrin as the precursor for oleanane-type saponins.[6] Transcriptome analysis of various Acacia species has revealed the presence of multiple OSC transcripts, providing a foundation for the identification of the relevant β-amyrin synthase.[7]

Oxidative Modifications of the Oleanane Backbone

Following the formation of the β-amyrin skeleton, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the regio- and stereospecific hydroxylation and oxidation of the triterpenoid backbone to produce the this compound aglycone. Based on the structure of this compound (3β,16α,21β-trihydroxy-olean-12-en-28-oic acid), the following oxidative steps are proposed:

-

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid. This three-step oxidation (methyl to alcohol, alcohol to aldehyde, and aldehyde to carboxylic acid) is often catalyzed by a single multifunctional P450 enzyme from the CYP716A subfamily.[8][9][10] This reaction yields oleanolic acid.

-

C-16α Hydroxylation: The oleanolic acid intermediate is then hydroxylated at the C-16 position. A cytochrome P450 from the CYP51 family in oats has been shown to catalyze C-16 hydroxylation of the oleanane skeleton.[11]

-

C-21β Hydroxylation: The final hydroxylation step occurs at the C-21 position. A P450 from the CYP72A family in Medicago truncatula has been identified to catalyze the C-21 hydroxylation of β-amyrin.[8]

While the precise enzymes and the order of these reactions in this compound biosynthesis are yet to be definitively established, the involvement of these P450 families is strongly suggested by studies on related triterpenoid pathways.

Glycosylation of this compound

The final step in the biosynthesis of this compound saponins is the attachment of sugar moieties to the this compound aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar from an activated sugar donor (e.g., UDP-glucose) to the hydroxyl or carboxyl groups of the this compound backbone. The complex sugar chains found on natural this compound saponins suggest the involvement of multiple UGTs with different specificities. While specific UGTs for this compound have not been characterized, co-expression analysis in other saponin-producing plants has been a successful strategy for identifying candidate UGTs.[12]

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, data from related triterpenoid biosynthetic pathways can provide a useful reference for researchers. The following table summarizes representative kinetic parameters for key enzyme classes involved in triterpenoid biosynthesis.

| Enzyme Class | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism | Reference |

| OSC | β-amyrin synthase | 2,3-Oxidosqualene | 10 - 50 | 0.1 - 1.0 | 2,000 - 100,000 | Panax ginseng | |

| P450 | CYP716A12 (C-28 Oxidase) | β-Amyrin | 5 - 20 | 0.05 - 0.5 | 2,500 - 10,000 | Medicago truncatula | [10] |

| UGT | UGT73F3 | Hederagenin | 100 - 500 | 0.01 - 0.1 | 20 - 1,000 | Medicago truncatula | [12] |

Note: The data presented are approximate values and can vary significantly based on the specific enzyme, experimental conditions, and source organism.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the involved enzymes. The following section provides detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate OSC, P450, and UGT genes involved in this compound biosynthesis through comparative transcriptome analysis of high and low this compound-producing tissues or elicited plant material.

Workflow:

Methodology:

-

Plant Material: Collect tissues known to accumulate high and low levels of this compound saponins from the target plant species (e.g., young leaves vs. old leaves, or methyl jasmonate-elicited vs. control tissues).

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) using a platform such as Illumina.[6]

-

De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the sequencing reads into transcripts using software like Trinity.[8]

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) to identify putative OSCs, P450s, and UGTs.

-

Differential and Co-expression Analysis: Identify genes that are significantly upregulated in the high-producing tissue. Perform weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes that include known triterpenoid biosynthesis genes (e.g., genes of the MVA pathway), which can help prioritize candidate genes.[12][13]

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate OSCs by expressing them in a heterologous host and analyzing the products.

Methodology:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate OSC gene from cDNA and clone it into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation and Expression: Transform the expression vector into a suitable Saccharomyces cerevisiae strain, such as one engineered to overproduce 2,3-oxidosqualene. Induce protein expression according to the vector system's protocol.[6][7][14]

-

Product Extraction and Analysis:

-

In Vivo Assay: After expression, extract the triterpenoids from the yeast cells using an organic solvent (e.g., hexane or ethyl acetate).

-

In Vitro Assay: Prepare microsomes from the yeast cells expressing the OSC. Incubate the microsomes with 2,3-oxidosqualene. Extract the products with an organic solvent.

-

-

Product Identification: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of β-amyrin.[6][7]

Objective: To determine the substrate specificity and catalytic activity of candidate P450s.

Methodology:

-

Gene Cloning and Co-expression: Clone the candidate P450 gene and a cytochrome P450 reductase (CPR) gene into a yeast co-expression vector. The CPR is essential for P450 activity.

-

Yeast Transformation and Expression: Transform the co-expression vector into a yeast strain engineered to produce the putative substrate (e.g., β-amyrin or oleanolic acid). Induce protein expression.[8]

-

Product Extraction and Analysis: Extract the metabolites from the yeast culture and analyze by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or by GC-MS after derivatization.

-

In Vitro Assay: Prepare microsomes containing the P450 and CPR. Incubate the microsomes with the putative substrate and NADPH. Extract and analyze the products as described above.[8][15]

Objective: To determine the substrate and sugar donor specificity of candidate UGTs.

Methodology:

-

Gene Cloning and Protein Purification: Clone the candidate UGT gene into a bacterial expression vector (e.g., pET vector with a His-tag). Express the protein in E. coli and purify it using affinity chromatography.

-

Enzyme Assay: Perform an in vitro reaction containing the purified UGT, the acceptor substrate (this compound), and a panel of UDP-sugar donors (e.g., UDP-glucose, UDP-galactose, UDP-xylose).

-

Product Analysis: Analyze the reaction mixture by HPLC-MS/MS to detect the formation of glycosylated products.[12]

Conclusion

The biosynthesis of this compound in plants follows a complex pathway involving multiple enzyme families. While the general framework of this pathway is understood, the specific enzymes responsible for the key cyclization and oxidative steps in Acacia and other this compound-producing species remain to be fully characterized. This technical guide provides a putative biosynthetic pathway based on current knowledge of triterpenoid biosynthesis and outlines detailed experimental strategies for the identification and functional characterization of the missing enzymatic links. The successful elucidation of this pathway will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its valuable saponin derivatives.

References

- 1. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-Wide Analysis of Oxidosqualene Cyclase Genes in Artemisia annua: Evolution, Expression, and Potential Roles in Triterpenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Saponins are responsible for the anti-obesogenic activity of Acacia concinna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptome analysis and functional characterization of oxidosqualene cyclases of the arjuna triterpene saponin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional analysis of squalene epoxidases and oxidosqualene cyclases clarifies roles in Boswellia C3-epimeric triterpenoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]

- 9. Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biochemical analysis of a multifunction cytochrome P450 (CYP51) enzyme required for synthesis of antimicrobial triterpenes in plants | John Innes Centre [jic.ac.uk]

- 12. Genomic and Coexpression Analyses Predict Multiple Genes Involved in Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of weighted gene co-expression network of triterpenoid-related transcriptome characteristics from different strains of Wolfiporia cocos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dokumen.pub [dokumen.pub]

An In-depth Technical Guide to the Physical and Chemical Properties of Acacic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacic acid, a pentacyclic triterpenoid saponin, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Chemical Identity and Structure

This compound, systematically named (3β,16α,21β)-3,16,21-trihydroxyolean-12-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid.[1][2] Its structure is based on the oleanane skeleton, characterized by a five-ring system and a carboxylic acid group at position 28.[1][2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3β,16α,21β)-3,16,21-trihydroxyolean-12-en-28-oic acid |

| CAS Registry Number | 1962-14-7[1][2] |

| Chemical Formula | C₃₀H₄₈O₅[1][2] |

| Molecular Weight | 488.70 g/mol [1][2] |

| Synonyms | Acacatic acid, (3beta,16alpha,21beta)-3,16,21-Trihydroxyolean-12-en-28-oic acid |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological activity.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 280-281 °C[1] | |

| Boiling Point | Not experimentally determined. Estimated to be >400 °C. | Triterpenoid saponins generally have high boiling points due to their large molecular weight and hydrogen bonding capacity. |

| Solubility | ||

| Water | Insoluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| DMSO | Soluble | |

| Acetone | Soluble | |

| pKa | Not experimentally determined. Estimated to be ~4.5-5.0. | The pKa of the carboxylic acid group is expected to be in a similar range to other triterpenoid acids like Oleanolic Acid (pKa ≈ 4.5-5.0). |

Spectroscopic Data (Expected)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oleanane skeleton. These would include:

-

Several singlets in the upfield region (δ 0.7-1.3 ppm) corresponding to the methyl groups.

-

A triplet at approximately δ 5.3 ppm for the olefinic proton at C-12.

-

Multiplets in the region of δ 3.0-4.5 ppm for the protons attached to carbons bearing hydroxyl groups (C-3, C-16, and C-21).

-

-

¹³C NMR: The carbon NMR spectrum would display 30 signals corresponding to the carbon skeleton. Key expected chemical shifts include:

-

Signals for the olefinic carbons C-12 and C-13 at approximately δ 122 and δ 144 ppm, respectively.

-

A signal for the carboxylic acid carbon (C-28) in the downfield region (δ 175-185 ppm).

-

Signals for the carbons attached to hydroxyl groups (C-3, C-16, C-21) in the range of δ 70-85 ppm.

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

A sharp, strong absorption band around 1700 cm⁻¹ for the C=O stretching of the carboxylic acid group.

-

A band around 1650 cm⁻¹ for the C=C stretching of the double bond at C-12.

-

C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).

3.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]+ or [M-H]⁻ corresponding to its molecular weight. The fragmentation pattern of oleanane triterpenoids is complex but often involves a characteristic retro-Diels-Alder (RDA) cleavage of the C-ring, providing structural information. Other common fragmentations include the loss of water, carbon dioxide, and methyl groups.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound, adapted from standard procedures for natural products.

4.1. Determination of Melting Point (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

-

4.2. Determination of Solubility (Shake-Flask Method)

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO, acetone) in a sealed vial.

-

Procedure:

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The samples are then allowed to stand to allow undissolved solid to settle.

-

Aliquots of the supernatant are carefully removed, filtered through a 0.45 µm filter to remove any suspended particles.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD).

-

The solubility is expressed in mg/mL or mol/L.

-

4.3. Determination of pKa (Potentiometric Titration)

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette.

-

Procedure:

-

The this compound solution is placed in a beaker with a magnetic stirrer.

-

The initial pH of the solution is recorded.

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued until the pH plateaus in the basic region.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

-

Biological Context and Signaling Pathways

This compound-type saponins have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis, making them promising candidates for anticancer drug development.

5.1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. This compound-type saponins have been reported to inhibit this pathway, leading to decreased cancer cell viability.

Caption: PI3K/Akt signaling pathway and the inhibitory role of this compound.

5.2. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical signaling cascade that regulates gene transcription involved in cell proliferation and differentiation. Its dysregulation is also frequently observed in cancer. This compound-type saponins have been shown to interfere with this pathway.

Caption: Wnt/β-catenin signaling pathway and the potential role of this compound.

Experimental Workflow: In Vitro Anticancer Activity Assessment

The following workflow outlines a typical experimental approach to evaluate the anticancer potential of this compound.

Caption: Experimental workflow for assessing the in vitro anticancer activity of this compound.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. While some experimental data remains to be fully elucidated, the information presented herein, including estimations based on structurally related compounds and detailed experimental protocols, offers a solid foundation for researchers. The visualization of its potential interactions with key cancer-related signaling pathways underscores the therapeutic promise of this compound and provides a roadmap for future investigations into its mechanism of action. This guide is intended to facilitate further research and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to Acacic Acid Derivatives and Analogues: From Synthesis to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacic acid, a pentacyclic triterpenoid, forms the aglycone core of a diverse class of naturally occurring saponins known as this compound-type saponins (AATS).[1] These compounds, primarily isolated from plants of the Leguminosae family, have garnered significant attention in recent years for their wide range of pharmacological activities, most notably their potent cytotoxic and pro-apoptotic effects on various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of this compound derivatives and analogues, detailing their synthesis, biological activities, and the intricate signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Core Structure and Derivatives

This compound is an oleanane-type triterpenoid characterized by a 3β, 16α, 21β-trihydroxy-olean-12-en-28-oic acid structure.[1][3][4] The biological activity of its derivatives is largely influenced by the nature and position of glycosylation and acylation on this core structure.[1][5] Variations in the sugar moieties at the C-3 and C-28 positions, as well as the acyl groups at the C-21 position, give rise to a vast array of naturally occurring and semi-synthetic derivatives.[5]

Some of the most well-studied this compound derivatives include:

-

Avicins: A group of triterpenoid saponins isolated from Acacia victoriae, characterized by two acyclic monoterpene units attached to a quinovose sugar at the C-21 position of the this compound core.[6]

-

Acaciosides: Glycosides of this compound, such as Acaciosides B and C, which feature a cinnamoyl moiety at the C-21 position and a trisaccharide at the C-3 position.[7]

-

Coriariosides: Oleanane-type saponins isolated from the roots of Albizia coriaria.[8]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a complex process that often involves a combination of isolation from natural sources and subsequent chemical modifications.

General Synthetic Approach for Triterpenoid Saponin Analogues

While specific protocols for each derivative are extensive, a general approach to the synthesis of this compound glycoside analogues involves the following key steps:

-

Isolation and Purification of the Aglycone: this compound is first isolated from a natural source, such as the pods of Acacia concinna.[3]

-

Protection of Functional Groups: The hydroxyl and carboxyl groups on the this compound backbone that are not intended for modification are protected using appropriate protecting groups.

-

Glycosylation: The desired sugar moieties are introduced at specific hydroxyl groups (commonly C-3 and C-28) using glycosyl donors and promoters. This is a critical step that requires careful control of stereochemistry.

-

Acylation: Acyl groups are introduced at specific hydroxyl groups (commonly C-21) using acylating agents such as acyl chlorides or anhydrides.

-

Deprotection: The protecting groups are removed to yield the final this compound derivative.

Due to the complexity and variability of these synthetic routes, researchers are encouraged to consult specific literature for detailed protocols for the synthesis of individual derivatives.

Biological Activity and Cytotoxicity

This compound derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. This activity is highly dependent on the specific structural features of each derivative.[5] The tables below summarize the reported cytotoxic activities (IC50 values) of several this compound derivatives and analogues.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Avicins | |||

| Avicin D | Jurkat (T-cell leukemia) | ~2 µg/mL | [9] |

| Avicin G | Jurkat (T-cell leukemia) | ~2 µg/mL | [9] |

| Pithelucosides | |||

| Pithelucoside B | Bel-7402 (Hepatocellular carcinoma) | 2.54 | [5] |

| A2780 (Ovarian cancer) | 1.23 | [5] | |

| Pithelucoside C | HCT-8 (Ileocecal adenocarcinoma) | 4.24 | [5] |

| Bel-7402 (Hepatocellular carcinoma) | 7.56 | [5] | |

| A2780 (Ovarian cancer) | 1.66 | [5] | |

| Coriariosides | |||

| Coriarioside C | A431 (Epidermoid carcinoma) | Dose-dependent apoptosis | [8] |

| Coriarioside D | A431 (Epidermoid carcinoma) | Dose-dependent apoptosis | [8] |

| Coriarioside E | A431 (Epidermoid carcinoma) | Dose-dependent apoptosis | [8] |

| Other this compound Glycosides | |||

| 1'-(S)-1'-Acetoxychavicol acetate (ACA) | A549 (Non-small cell lung cancer) | 50.42 (24h), 33.22 (48h), 21.66 (72h) | [2] |

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[11]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a plate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Treatment: Treat cells with the this compound derivative for the desired time to induce apoptosis.[1]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[1][9]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

-

Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[14]

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

-

Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in ice-cold lysis buffer.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

-

Stripping and Re-probing (for total protein): The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control like β-actin to normalize the data.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their cytotoxic effects by modulating multiple intracellular signaling pathways, ultimately leading to apoptosis.

The Extrinsic (Death Receptor) Pathway

Avicin D has been shown to induce apoptosis through the extrinsic pathway by recruiting the Fas death receptor and its downstream signaling molecules into lipid rafts.[17] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which includes Fas-Associated Death Domain (FADD) and procaspase-8. The activation of caspase-8 then initiates the caspase cascade, leading to apoptosis.[17][18]

Caption: Avicin D-induced extrinsic apoptosis pathway.

The Intrinsic (Mitochondrial) Pathway

Avicins also trigger the intrinsic apoptosis pathway by directly perturbing mitochondrial function.[9][19] This leads to the release of cytochrome c from the mitochondria into the cytosol.[9] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[20] Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptosis.[20][21]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [drugfuture.com]

- 4. This compound | C30H48O5 | CID 12305894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Avicins: Triterpenoid saponins from Acacia victoriae (Bentham) induce apoptosis by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. researchhub.com [researchhub.com]

- 14. kumc.edu [kumc.edu]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Avicin D, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Natural triterpenoid avicins selectively induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity, Apoptosis, Migration Inhibition, and Autophagy-Induced by Crude Ricin from Ricinus communis Seeds in A549 Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Acacic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acacic Acid (3β,16α,21β-trihydroxyolean-12-en-28-oic acid), a pentacyclic triterpenoid saponin. The information presented is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, and MS), experimental protocols, and visualizations of analytical workflows.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification, characterization, and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.38 | t | H-12 (vinyl proton) | |

| 4.5 | q | J₁=9, J₂=2 | H-3 (acetoxyl proton) |

| 4.2 | d | H-21 (lactonic proton) |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C-12 | ~122 |

| C-13 | ~145 |

Note: A complete ¹³C NMR dataset for this compound is not currently available in public spectral databases. The expected chemical shifts for the olefinic carbons are provided based on the olean-12-ene scaffold.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl groups) |

| ~2925 | C-H (aliphatic) |

| ~1700 | C=O (carboxylic acid) |

| ~1650 | C=C (alkene) |

Note: Specific IR peak values for this compound are not detailed in the available literature. The provided data represents typical absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 488.7 | [M]+ Molecular Ion (Calculated for C₃₀H₄₈O₅) |

| 442 | [M - H₂O - CO₂]+ |

| 248 | Retro-Diels-Alder fragmentation product |

| 203 | Retro-Diels-Alder fragmentation product |

Note: The fragmentation pattern is characteristic of oleanane-type triterpenoids with a double bond at C-12.

Experimental Protocols

Detailed methodologies are essential for the replication of spectroscopic analyses. The following sections outline the general protocols for obtaining NMR, IR, and MS data for triterpenoids like this compound.

NMR Spectroscopy Protocol

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of complex natural products.

Sample Preparation:

-

Extraction: Isolate this compound from its natural source (e.g., pods of Acacia concinna) using appropriate solvent extraction and chromatographic techniques.

-

Purification: Ensure the purity of the isolated compound using techniques like High-Performance Liquid Chromatography (HPLC).

-

Dissolution: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅). The choice of solvent is critical to avoid signal overlap with the analyte.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR: Acquire one-dimensional proton NMR spectra. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire one-dimensional carbon NMR spectra. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.

-

2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

IR Spectroscopy Protocol

Infrared spectroscopy provides information about the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

-

Grinding: Grind a small amount (1-2 mg) of purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent in the IR region.

-

Pellet Formation: Transfer the finely ground mixture to a pellet-pressing die.

-

Pressing: Apply high pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement: Place the KBr pellet in the sample holder of the spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Sample Preparation:

-

Solution Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition (LC-MS):

-

Instrument: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Chromatography: Inject the sample solution into the liquid chromatograph. A reversed-phase C18 column is commonly used for the separation of triterpenoids. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid, is typically employed.

-

Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common soft ionization technique for this class of compounds.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry allows for the determination of the accurate mass and, consequently, the elemental formula.

-

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable insights into the structure of the molecule.

The Solubility of Acacic Acid: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Methodologies for the Solubility Determination of a Promising Triterpenoid Saponin.

Introduction

Acacic acid, a pentacyclic triterpenoid saponin, is a natural product isolated from various plant species, notably from the pods of Acacia concinna D.C.[1]. As a member of the oleanane triterpene family, this compound and its glycosides are subjects of growing interest in phytochemical and pharmacological research due to their potential biological activities. A fundamental understanding of the solubility of this compound in different solvents is paramount for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, detailed experimental protocols for its determination, and visual workflows to aid researchers in their studies.

While quantitative solubility data for this compound is not extensively available in the public domain, this guide compiles existing qualitative information and provides comparative data for structurally similar compounds. Furthermore, it outlines a robust experimental framework for researchers to determine the solubility of this compound in solvents relevant to their work.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is limited in published literature. However, qualitative information and data from related compounds provide valuable insights into its solubility characteristics.

Qualitative Observations:

This compound has been reported to be crystallized from methanol, indicating that it is soluble in this solvent, likely at elevated temperatures, to allow for the formation of "needles from methanol" upon cooling[1]. As a triterpenoid, this compound is generally lipophilic in nature, a characteristic that governs its solubility in organic solvents[2]. The extraction of this compound from Acacia concinna pods often employs aqueous methanol, with subsequent partitioning into ethyl acetate, suggesting a degree of solubility in these solvent systems[3].

Triterpenoid saponins, as a class, are typically soluble in alcohols such as methanol and ethanol[2][4]. Their solubility is influenced by the polarity of the aglycone and the number and type of sugar moieties attached.

Comparative Solubility Data:

To provide a quantitative perspective, the solubility of Asiatic acid, a structurally similar pentacyclic triterpenoid, is presented below. This data can serve as a useful proxy for estimating the solubility of this compound in common laboratory solvents.

| Compound | Solvent | Solubility (approx.) | Reference |

| This compound | Methanol | Soluble for crystallization | [1] |

| Asiatic Acid | Ethanol | 10 mg/mL | [5] |

| Asiatic Acid | Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [5] |

| Asiatic Acid | Dimethylformamide (DMF) | 20 mg/mL | [5] |

| Asiatic Acid | Aqueous Buffers | Sparingly soluble | [5] |

| Asiatic Acid | 1:3 DMSO:PBS (pH 7.2) | 0.25 mg/mL | [5] |

Experimental Protocol for Solubility Determination

The following section details a standard experimental protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid, pure)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, buffered solutions)

-

Volumetric flasks

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

HPLC column (e.g., C18 reversed-phase)

-

Mobile phase for HPLC

-

Analytical balance

Procedure: Shake-Flask Method [6][7][8]

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

Analysis: High-Performance Liquid Chromatography (HPLC) [9][10][11][12]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to construct a calibration curve.

-

Sample Analysis: Inject the diluted, filtered sample of the saturated solution into the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the solubility of this compound in the original undiluted saturated solution by taking into account the dilution factor.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical factors influencing the solubility of triterpenoid saponins.

References

- 1. This compound [drugfuture.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. enamine.net [enamine.net]

- 9. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Acacic Acid (CAS Number 1962-14-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacic acid, with the CAS number 1962-14-7, is a pentacyclic triterpenoid belonging to the oleanane class of compounds.[1] It is characterized by a C30 oleanane skeleton.[1] This natural compound is predominantly found in various species of the Acacia genus, often as a glycoside in the form of this compound-type saponins.[2][3] These saponins are complex molecules where sugar moieties are attached to the this compound aglycone.[2] While research has been conducted on crude extracts of Acacia species, which have demonstrated a range of biological activities including cytotoxic and anti-inflammatory effects, specific data on purified this compound remains limited in publicly available scientific literature. This guide aims to synthesize the currently available technical information on this compound, with a focus on its chemical properties, and to provide generalized experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a polyhydroxylated carboxylic acid.[1] Its structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1962-14-7 | [1][4] |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.70 g/mol | [1][4] |

| IUPAC Name | (3β,16α,21β)-3,16,21-trihydroxyolean-12-en-28-oic acid | [1] |

| Appearance | Needles from methanol | [4] |

| Melting Point | 280-281 °C | [4] |

Biological Activities and Signaling Pathways

Extracts from Acacia species, which are known to contain this compound and its saponin derivatives, have been shown to induce apoptosis in cancer cells.[5][6] The proposed mechanisms often involve the modulation of key cellular signaling pathways. While direct evidence for the action of purified this compound is scarce, studies on related extracts suggest potential involvement of the following pathways:

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[7] Studies on Acacia extracts suggest that components within these extracts may modulate MAPK signaling, although the specific role of this compound is yet to be elucidated.[6]

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation.[8] Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.[9] Research on Acacia extracts points to the potential for its constituents to interfere with PI3K/Akt signaling.[6]

-

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer.[10] Modulation of this pathway has been observed with Acacia extracts.[6]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in the inflammatory response and cell survival.[11] Some natural compounds have been shown to exert anti-inflammatory effects by inhibiting this pathway.[11] While not directly demonstrated for this compound, this remains a plausible mechanism for its potential anti-inflammatory activity.

It is important to reiterate that these observations are primarily from studies using complex plant extracts, and further research is required to attribute these effects specifically to this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments that would be relevant for investigating the biological activities of this compound. These protocols are based on standard laboratory practices and should be optimized for specific cell lines and experimental conditions.

Isolation and Purification of this compound from Acacia concinna Pods

This protocol provides a general procedure for the extraction and isolation of saponins and their subsequent hydrolysis to yield this compound.

Materials:

-

Dried and powdered Acacia concinna pods

-

95% Ethanol

-

Rotary evaporator

-

Ethyl acetate

-

Phosphate buffer (1 M, pH 7.0)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Reverse-phase C18 cartridge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Macerate the powdered Acacia concinna pods in 95% ethanol for 3 days at room temperature in the dark.[12]

-

Concentration: Filter the extract and evaporate the ethanol using a rotary evaporator to obtain an aqueous residue.[13][14]

-

Partitioning: Adjust the pH of the aqueous residue to 7.0 with phosphate buffer and partition it three times with an equal volume of ethyl acetate.[13][14]

-

Drying and Concentration: Dehydrate the combined ethyl acetate fractions with anhydrous sodium sulfate, filter, and evaporate to dryness.[13][14]

-

Chromatographic Purification:

-

Hydrolysis: The isolated saponin fraction can be subjected to acidic or alkaline hydrolysis to cleave the sugar moieties and yield the this compound aglycone.[3]

-

HPLC Purification: Purify the resulting this compound using a suitable HPLC method, such as a Newcrom BH column with a mobile phase of water and acetonitrile with a buffer.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Western Blot

This protocol details the detection of key apoptosis-related proteins.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells and determine the protein concentration.[15]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[16]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]

-

Analysis: Analyze the changes in the expression levels of pro-apoptotic (Bax, cleaved caspase-3, cleaved PARP) and anti-apoptotic (Bcl-2) proteins.[17]

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is for quantifying the expression of genes involved in apoptosis.

Materials:

-

Cancer cells treated with this compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., BAX, BCL2, CASP3) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction and Reverse Transcription: Extract total RNA from treated and control cells and synthesize cDNA.

-

qPCR: Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.[18]

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[19]

Luciferase Reporter Assay for NF-κB and Wnt/β-catenin Signaling

This assay measures the transcriptional activity of NF-κB or Wnt/β-catenin pathways.

Materials:

-

Cells co-transfected with a reporter plasmid (containing NF-κB or TCF/LEF response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase)[5][20]

-

This compound

-

Pathway activator (e.g., TNF-α for NF-κB, Wnt3a or LiCl for Wnt/β-catenin)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection and Treatment: Co-transfect cells with the reporter and control plasmids. After 24 hours, treat the cells with this compound in the presence or absence of the pathway activator.[5][21]

-

Cell Lysis: Lyse the cells according to the reporter assay system protocol.[22]

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.[5]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells.[20]

Western Blot Analysis of MAPK and PI3K/Akt Pathway Phosphorylation

This protocol is for assessing the activation status of key proteins in these signaling pathways.

Materials:

-

Same as for the apoptosis Western blot, with specific primary antibodies for phosphorylated and total forms of key pathway proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).

Procedure:

-

Cell Treatment and Protein Extraction: Treat cells with this compound for various time points and prepare protein lysates.[15]

-

SDS-PAGE, Transfer, and Blocking: Follow the standard Western blot procedure as described previously.[23]

-

Antibody Incubation: Incubate membranes with primary antibodies against the phosphorylated forms of the target proteins (e.g., p-ERK, p-Akt). After detection, the membranes can be stripped and re-probed with antibodies against the total forms of the proteins to ensure equal loading.[24]

-

Detection and Analysis: Detect the bands and quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein to determine the effect of this compound on pathway activation.[25]

Visualizations

Experimental Workflow for this compound Isolation and Purification

References

- 1. This compound | C30H48O5 | CID 12305894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. sciforum.net [sciforum.net]

- 4. This compound [drugfuture.com]

- 5. cdn.apub.kr [cdn.apub.kr]

- 6. benchchem.com [benchchem.com]

- 7. HPLC Method For Separation of Acetic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 11. echemi.com [echemi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Acacia concinna saponins. I. Structures of prosapogenols, concinnosides A-F, isolated from the alkaline hydrolysate of the highly polar saponin fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Apoptotic qPCR gene expression array analysis demonstrates proof-of-concept for rapid blastocoel fluid-conditioned media molecular prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 21. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with FH535 | PLOS One [journals.plos.org]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Biological Role of Acacic Acid in Acacia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract